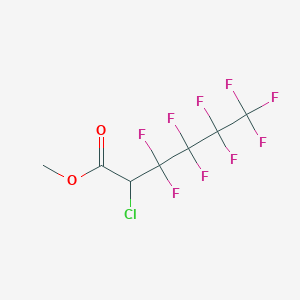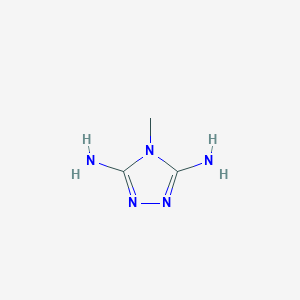
Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate typically involves the esterification of 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and methanol.
Scientific Research Applications
Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to solvents.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions.
Comparison with Similar Compounds
- Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluoropentanoate
- Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorobutanoate
Comparison: Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate is unique due to its longer carbon chain compared to similar compounds. This results in different physical properties such as boiling point and solubility. The presence of multiple fluorine atoms also enhances its chemical stability and resistance to degradation.
Properties
CAS No. |
116356-70-8 |
|---|---|
Molecular Formula |
C7H4ClF9O2 |
Molecular Weight |
326.54 g/mol |
IUPAC Name |
methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate |
InChI |
InChI=1S/C7H4ClF9O2/c1-19-3(18)2(8)4(9,10)5(11,12)6(13,14)7(15,16)17/h2H,1H3 |
InChI Key |
ZDQKJWZLKLQXAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)


![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)


![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)



